2,3'-Difurylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

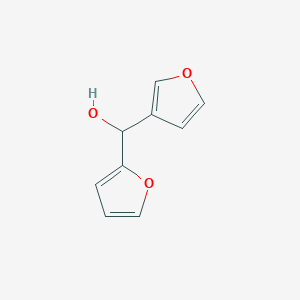

2,3’-Difurylmethanol is an organic compound characterized by the presence of two furan rings connected by a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3’-Difurylmethanol can be synthesized through the self-condensation of furfurylic alcohols. This reaction typically occurs under acidic conditions, such as in the presence of hydrochloric acid or perchloric acid in dioxane at room temperature . Another method involves the reduction of 5-methylfurfural and acetylsylvan with sodium borohydride in ethanol, followed by acidification with diluted hydrochloric acid .

Industrial Production Methods: The use of polyphosphoric acid, silver ions, or trichloroacetic acid as catalysts can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3’-Difurylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of strong bases or nucleophiles.

Major Products Formed:

Oxidation: The oxidation of 2,3’-Difurylmethanol can lead to the formation of difuryl ketones or carboxylic acids.

Reduction: Reduction typically yields difurylmethane.

Substitution: Substitution reactions can produce various difuryl derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthetic Intermediates

2,3'-Difurylmethanol serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

- Condensation Reactions : It can undergo condensation with other electrophiles to form complex organic molecules.

- Substitution Reactions : The hydroxyl group can be substituted with various functional groups, enhancing the compound's utility in creating derivatives with specific properties.

2. Polymer Chemistry

The compound has been explored as a building block for polymers due to its ability to form cross-linked structures. Polymers derived from this compound exhibit:

- Thermal Stability : Suitable for high-temperature applications.

- Mechanical Strength : Enhanced durability compared to conventional polymers.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance:

- Case Study : A study found that certain difurylmethanol derivatives displayed potent activity against Gram-positive bacteria while being inactive against Gram-negative strains . This selective activity underscores the potential for developing new antimicrobial agents.

2. Drug Development

The structural features of this compound make it a candidate for drug development. Its derivatives have been investigated for:

- Anti-inflammatory Properties : Some studies suggest that modifications of the difuryl structure can lead to compounds with anti-inflammatory effects.

- Cytotoxic Activity : Certain analogs have shown promise in inhibiting cancer cell proliferation, indicating potential use in oncology .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity in condensation |

| Polymer Chemistry | Building block for high-performance polymers | Exhibits thermal stability and strength |

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Potent activity against specific pathogens |

Mechanism of Action

The mechanism of action of 2,3’-Difurylmethanol involves its interaction with various molecular targets. The furan rings can participate in electron-donating and electron-withdrawing interactions, affecting the compound’s reactivity. The methanol group can undergo oxidation or reduction, leading to different reaction pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

2-Furylmethanol: Similar in structure but with only one furan ring.

Difurylmethane: Lacks the methanol group, making it less reactive in certain chemical reactions.

Furfural: Contains an aldehyde group instead of a methanol group, leading to different reactivity.

Uniqueness: 2,3’-Difurylmethanol’s uniqueness lies in its dual furan rings connected by a methanol group, which provides a combination of reactivity and stability not found in the similar compounds listed above. This makes it a versatile compound for various chemical and biological applications .

Biological Activity

2,3'-Difurylmethanol is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dual furyl groups attached to a methanol moiety. Its chemical structure can be represented as follows:

This compound exhibits properties typical of furan derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

- Antioxidant Activity : Studies have shown that compounds with furan moieties can exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may have antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : The compound has been associated with modulation of inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals, thereby reducing oxidative damage.

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes.

- Interaction with Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of various furan derivatives, this compound was found to significantly reduce lipid peroxidation in vitro. The compound demonstrated an IC50 value comparable to established antioxidants such as ascorbic acid. This suggests its potential use in formulations aimed at combating oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings highlight its potential as a natural antimicrobial agent.

Case Study 3: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of NF-κB signaling pathways, suggesting a mechanism through which the compound may exert its anti-inflammatory effects.

Properties

IUPAC Name |

furan-2-yl(furan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6,9-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLCKULNSLBCGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.